Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core with multiple functional groups. Its key structural attributes include:
- A 1,2,3,4-tetrahydropyridine ring substituted at positions 3, 4, 5, and 4.
- A 4-ethoxyphenyl group at position 4, enhancing aromatic interactions and solubility modulation.
- A cyano group at position 5, which may influence electronic properties and intermolecular interactions.
- A thioether-linked benzylamide side chain at position 6, introducing hydrogen-bonding and steric bulk.
Its crystallographic analysis likely employs tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
CAS No. |
4654-12-0 |
|---|---|
Molecular Formula |
C25H25N3O5S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O5S/c1-3-33-18-11-9-17(10-12-18)21-19(13-26)24(28-23(30)22(21)25(31)32-2)34-15-20(29)27-14-16-7-5-4-6-8-16/h4-12,21-22H,3,14-15H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
UUPWDGQHMOEESI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid, is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Benzylamino Group: The benzylamino group is incorporated through a reductive amination reaction, where the corresponding benzylamine is reacted with an aldehyde or ketone intermediate in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences :
- The target compound’s tetrahydropyridine ring is less rigid than the triazine core in metsulfuron methyl or the tetrahydrofuran in Compound 9 . This flexibility may influence conformational dynamics and binding interactions.
- The tetrahydropyridine’s partial saturation allows for puckering (see Section 2.2), unlike planar triazine systems.
Functional Group Contributions: Cyano Group: Present in both the target compound and Compound 9, this group enhances dipole moments and may participate in nitrile–π interactions . Thioether vs. Sulfonylurea: The target’s thioether-benzylamide side chain contrasts with metsulfuron’s sulfonylurea bridge, which is critical for herbicidal activity via acetolactate synthase inhibition .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Target Compound | Metsulfuron Methyl | Compound 9 |
|---|---|---|---|
| Ring Puckering Amplitude (Å) | ~0.5 (estimated) | Planar (triazine) | ~0.3 (tetrahydrofuran) |
| Hydrogen-Bonding Network | Amide N–H⋯O, C=O⋯H–C | Sulfonylurea N–H⋯O | O–H⋯N (pyrimidinone) |
| Predicted Space Group | P2₁/c | P-1 | C2/c |
Analysis:
- The tetrahydropyridine ring’s puckering can be quantified using Cremer-Pople coordinates , with amplitude and phase angles influenced by the 4-ethoxyphenyl substituent. This contrasts with metsulfuron’s planar triazine ring .
- Hydrogen-bonding patterns in the target compound likely involve the amide N–H and ester C=O groups, forming dimeric or chain motifs as seen in related systems . Compound 9’s hydrogen bonding is dominated by its pyrimidinone moiety .
Biological Activity
Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate (CAS No. 4654-12-0) is a complex organic compound belonging to the class of tetrahydropyridines. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5S |
| Molecular Weight | 479.5481 g/mol |
| Density | 1.32 g/cm³ |
| Melting Point | 404.6 °C |
| Boiling Point | 745.4 °C at 760 mmHg |
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the tetrahydropyridine ring is critical for its pharmacological effects. Research indicates that derivatives of tetrahydropyridine exhibit a range of activities, including modulation of enzyme activity and interaction with neurotransmitter receptors.
Antimicrobial Activity
Studies have shown that tetrahydropyridine derivatives can possess significant antimicrobial properties. For instance, one study reported that certain THP compounds exhibited antibacterial activity against Streptococcus pyogenes and Moraxella catarrhalis with IC50 values around 256 µg/mL . Although specific data on this compound is limited, its structural resemblance to known bioactive THPs suggests potential antimicrobial efficacy.
Anti-inflammatory Properties
Tetrahydropyridine compounds are also noted for their anti-inflammatory effects. Research has demonstrated that some derivatives can act as antagonists to transient receptor potential vanilloid (TRPV1), which plays a role in pain and inflammation pathways. For example, compounds with similar structures have shown IC50 values in the nanomolar range against TRPV1 receptors . This suggests that this compound may exhibit comparable anti-inflammatory properties.
Anticancer Activity
The anticancer potential of tetrahydropyridine derivatives has been a significant focus in recent pharmacological research. Various studies have reported that these compounds can inhibit cancer cell proliferation across different cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 49 | SK-N-SH | 11 ± 1.3 |
| Compound 50 | SK-N-SH | 22 ± 1.3 |
| Compound with Methoxy Group | A549 | 58 ± 4.1 |
These findings highlight the potential of this compound as a candidate for further anticancer research due to its structural similarities to these active compounds .
Case Studies and Research Findings
Several case studies have explored the biological activities of tetrahydropyridines:
- Antimicrobial Efficacy : A study evaluated various THP derivatives against common bacterial strains and found that modifications in the side chains significantly affected their antimicrobial potency.
- Anti-inflammatory Mechanisms : Another research highlighted the role of THP derivatives in modulating inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.
- Cancer Cell Line Studies : A comprehensive screening of THP derivatives against multiple cancer cell lines revealed promising results for compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
